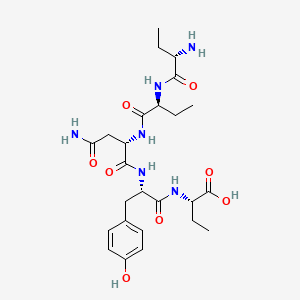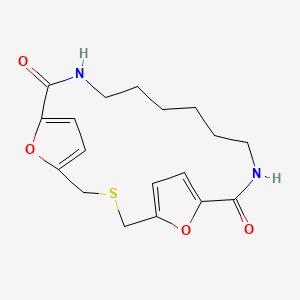
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione: is a complex organic compound with the molecular formula C18H22N2O4S and a molecular weight of 362.48 g/mol . This compound is characterized by its unique tricyclic structure, which includes oxygen, sulfur, and nitrogen atoms integrated into the ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors or continuous flow systems , with careful monitoring of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives , while reduction may produce lower oxidation state derivatives .
Wissenschaftliche Forschungsanwendungen
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules , modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione: shares similarities with other tricyclic compounds that contain oxygen, sulfur, and nitrogen atoms in their structures.
Similar compounds: include those with variations in the ring size, substituents, and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple heteroatoms (oxygen, sulfur, and nitrogen) within the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
67364-54-9 |
|---|---|
Molekularformel |
C18H22N2O4S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
22,23-dioxa-3-thia-10,17-diazatricyclo[17.2.1.15,8]tricosa-1(21),5,7,19-tetraene-9,18-dione |
InChI |
InChI=1S/C18H22N2O4S/c21-17-15-7-5-13(23-15)11-25-12-14-6-8-16(24-14)18(22)20-10-4-2-1-3-9-19-17/h5-8H,1-4,9-12H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
GGJFMGDJQIRXDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCNC(=O)C2=CC=C(O2)CSCC3=CC=C(O3)C(=O)NCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


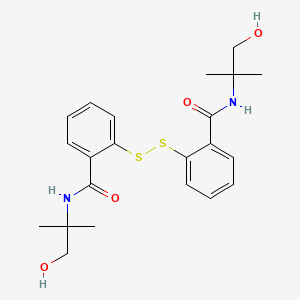
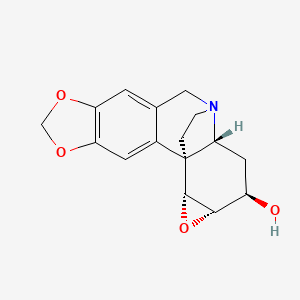
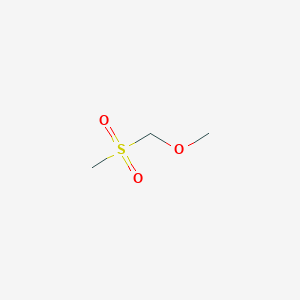
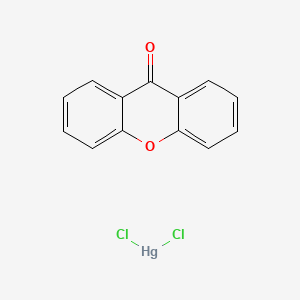
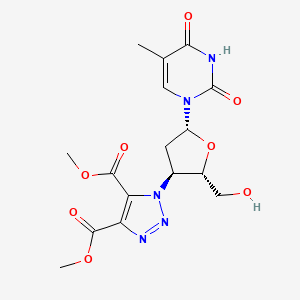
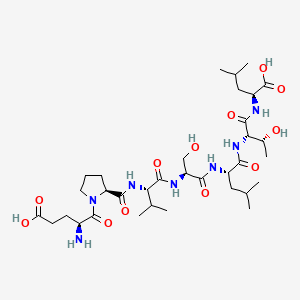

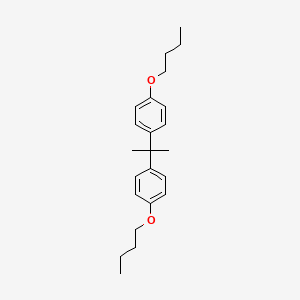


![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)
